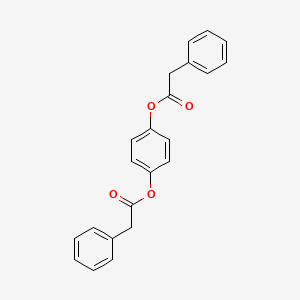
Benzene-1,4-diyl bis(phenylacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diyl bis(phenylacetate) is an organic compound that features a benzene ring substituted with two phenylacetate groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diyl bis(phenylacetate) typically involves the esterification of benzene-1,4-diol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
Benzene-1,4-diol+2Phenylacetic acidCatalystBenzene-1,4-diyl bis(phenylacetate)+2Water
Industrial Production Methods
In an industrial setting, the production of Benzene-1,4-diyl bis(phenylacetate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diyl bis(phenylacetate) can undergo various chemical reactions, including:
Oxidation: The phenylacetate groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Benzene-1,4-diyl bis(phenylacetic acid).
Reduction: Benzene-1,4-diyl bis(phenylmethanol).
Substitution: Halogenated derivatives of Benzene-1,4-diyl bis(phenylacetate).
Scientific Research Applications
Benzene-1,4-diyl bis(phenylacetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Benzene-1,4-diyl bis(phenylacetate) exerts its effects depends on the specific application. In chemical reactions, the ester groups can participate in nucleophilic acyl substitution, while the benzene ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diyl bis(phenylmethanol): Similar structure but with alcohol groups instead of ester groups.
Benzene-1,4-diyl bis(phenylacetic acid): Similar structure but with carboxylic acid groups instead of ester groups.
Benzene-1,4-diyl bis(phenylacetate): Similar structure but with different substituents on the benzene ring.
Uniqueness
Benzene-1,4-diyl bis(phenylacetate) is unique due to its specific ester functional groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
[4-(2-phenylacetyl)oxyphenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(15-17-7-3-1-4-8-17)25-19-11-13-20(14-12-19)26-22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQILKOJNMPKIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














